molecular formula C11H10N4O B3009040 6-甲氧基-5-(4-甲基-1H-咪唑-1-基)吡啶甲腈 CAS No. 1241428-31-8

6-甲氧基-5-(4-甲基-1H-咪唑-1-基)吡啶甲腈

货号: B3009040
CAS 编号: 1241428-31-8
分子量: 214.228
InChI 键: NCIUGYXHXBFGBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is a useful research compound. Its molecular formula is C11H10N4O and its molecular weight is 214.228. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子结构分析

  • 研究了 6-甲氧基-5-(4-甲基-1H-咪唑-1-基)吡啶甲腈的衍生物(具体是 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸甲酯)的晶体和分子结构,阐明了其作为抗结核剂合成中副产物的潜力 (Richter 等人,2023 年)

对咪唑环供体-受体能力的影响

  • 一项针对咪唑基化合物的研究,包括 6-甲氧基-5-(4-甲基-1H-咪唑-1-基)吡啶甲腈衍生物,揭示了咪唑环中的电子密度转移显著影响 N-碱电子对的供体能力,归因于邻位/对位导向甲氧基取代基的 pKa,N 值显着增加,表明在化学反应性和潜在药物应用中具有重要作用 (Eseola 等人,2012 年)

抑制微管蛋白聚合

  • 6-甲氧基衍生物被修饰为产生对微管蛋白组装表现出显着抑制作用的化合物,表明其在针对秋水仙碱位点的微管蛋白聚合抑制剂开发中的作用,在癌症治疗中具有潜在意义 (王晓峰等人,2014 年)

计算表征

  • 对取代的咪唑啉和恶唑啉结构(包括 6-甲氧基衍生物)的计算研究展示了它们作为咪唑受体的有效激动剂和拮抗剂的潜力,强调了在药物设计的早期阶段了解分子特性(如结构、pKa、亲脂性和溶解度)的重要性 (Remko 等人,2006 年)

血管紧张素 II 拮抗作用

  • 一系列含有 6-甲氧基-1H-咪唑-1-基衍生物的化合物显示出与 AT1 受体的相互作用,展示了它们作为血管紧张素 II 拮抗剂的潜力,对心血管疾病具有影响 (Harmat 等人,1995 年)

属性

IUPAC Name

6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIUGYXHXBFGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a mixture of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine (25 g) and zinc cyanide (16.4 g) in DMF (250 mL) was added tetrakis(triphenylphosphine)palladium(0) (2.16 g) at room temperature, and the mixture was stirred at 120° C. for 2 hr. The reaction mixture was allowed to cool to room temperature, and diluted with ethyl acetate and 10% aqueous ammonia solution. The precipitate was collected by filtration, washed with ethyl acetate and dried to give the title compound (17.5 g)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
16.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.16 g
Type
catalyst
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。